

Application Notes and Protocols for Thoron Detection Using Scintillation Cell Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

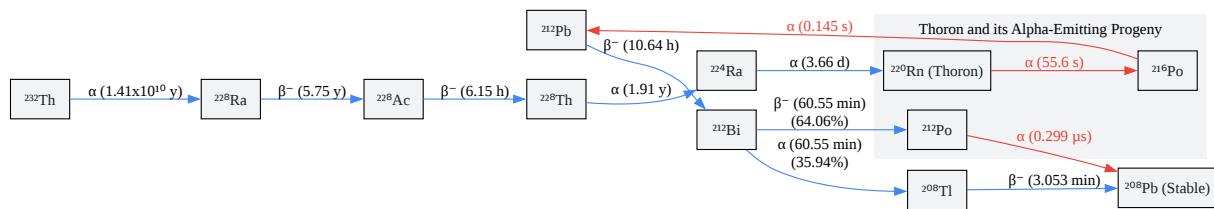
Introduction

Thoron (^{220}Rn), a naturally occurring radioactive isotope of radon, is a significant contributor to the public's exposure to natural radiation. Accurate and reliable measurement of thoron concentration is crucial in various fields, including environmental monitoring, health physics, and geological studies. Scintillation cell methods offer a sensitive and relatively simple approach for the detection and quantification of thoron.

These application notes provide a comprehensive overview of the principles, methodologies, and practical considerations for using scintillation cells for thoron detection. Detailed experimental protocols for common measurement techniques are provided to guide researchers in obtaining accurate and reproducible results.

Principle of Scintillation Cell Detection

The detection of thoron using a scintillation cell is based on the principle of alpha scintillation. The interior surface of the scintillation cell, typically a cylindrical chamber, is coated with a phosphor material, most commonly silver-activated zinc sulfide ($\text{ZnS}(\text{Ag})$). When alpha particles emitted from the decay of thoron and its progeny strike the scintillator, they produce photons of light (scintillations). These light pulses are then detected by a photomultiplier tube (PMT) or a solid-state detector, which converts them into electrical pulses. The number of


pulses counted over a specific period is proportional to the thoron concentration in the air sample within the cell.[1][2]

There are two primary types of scintillation cells:

- Active Scintillation Cells: These cells, often referred to as Lucas cells or Pylon cells, utilize a pump to actively draw the air sample into the detection chamber.[3][4] This method allows for grab sampling and continuous monitoring.
- Passive Scintillation Cells: In this design, thoron and its progeny enter the cell through passive diffusion. While simpler in setup, this method introduces a time lag in the measurement.[3]

The Thoron Decay Chain

Understanding the decay chain of Thorium-232, the parent isotope of thoron, is fundamental to interpreting measurement results. Thoron itself has a very short half-life of approximately 55.6 seconds. Its decay products, particularly the alpha-emitting progeny, also contribute to the scintillations detected in the cell. The accumulation of these progeny on the cell walls can influence the measurement and needs to be considered in the analysis.[5]

[Click to download full resolution via product page](#)

Diagram 1: Thoron (^{220}Rn) decay chain.

Experimental Protocols

This section outlines detailed protocols for three common methods of thoron measurement using scintillation cells.

Protocol 1: Grab Sample Method

This method is suitable for rapid, on-site measurements of thoron concentration.

Objective: To determine the thoron concentration in a specific location at a given time.

Materials:

- Active scintillation cell (e.g., Pylon Model 300A or a similar Lucas cell)
- Portable radon/thoron detector with a photomultiplier tube (PMT)
- Sampling pump
- Inlet filter (to prevent dust from entering the cell)
- Tubing
- Stopwatch or timer

Procedure:

- Background Measurement:
 - Ensure the scintillation cell is clean and has been purged with radon- and thoron-free air (e.g., aged air or nitrogen) for at least 24 hours to minimize background counts from previous measurements.[\[5\]](#)
 - Connect the purged cell to the detector and measure the background count rate for a period of 10 minutes. Record this value (counts per minute, cpm).
- Sample Collection:
 - Take the sampling equipment to the desired measurement location.
 - Connect the inlet filter and tubing to the scintillation cell.

- Use the pump to draw air from the sampling location into the scintillation cell. Due to the short half-life of thoron, the sampling time should be kept brief, typically 1 minute.[6]
- Thoron Measurement:
 - Immediately after sampling, disconnect the pump and connect the scintillation cell to the detector.
 - Start counting immediately. A recommended counting schedule is to perform ten consecutive 1-minute counts.[2]
- Data Analysis:
 - The counts obtained in the first few minutes are primarily from the decay of thoron and its short-lived progeny.
 - The thoron concentration can be calculated using a calibration factor specific to the scintillation cell and detector system. This factor is typically provided by the manufacturer or determined through calibration with a known thoron source.
 - The calculation involves subtracting the background count rate from the measured count rate and applying the calibration factor.

Equation for Thoron Concentration: $C_{Tn} = (N_s - N_b) / (\varepsilon_{Tn} * V * t)$

Where:

- C_{Tn} = Thoron concentration (Bq/m³)
- N_s = Total counts during the measurement period
- N_b = Background counts for the same period
- ε_{Tn} = Detection efficiency for thoron (counts per disintegration)
- V = Volume of the scintillation cell (m³)
- t = Counting time (seconds)

Protocol 2: Two-Count Method for Simultaneous Radon and Thoron Measurement

This method allows for the discrimination between radon and thoron in a mixed gas sample by utilizing their different decay characteristics.[\[7\]](#)

Objective: To simultaneously determine the concentrations of radon and thoron in an air sample.

Materials:

- Active scintillation cell
- Radon/thoron detector
- Sampling pump
- Inlet filter and tubing
- Timer

Procedure:

- **Background Measurement:** Follow the same procedure as in Protocol 1 to determine the background count rate of the scintillation cell.
- **Sample Collection:** Collect an air sample as described in Protocol 1.
- **Counting:**
 - Immediately after sampling, begin the first counting interval (t_1 to t_2). A typical first interval is from 1 to 5 minutes after sampling.
 - After a delay, perform a second counting interval (t_3 to t_4). A common approach is to wait for at least 3 hours to allow for the complete decay of thoron and its progeny, making the second count primarily attributable to radon and its decay products.[\[7\]](#)
- **Data Analysis:**

- The concentrations of radon and thoron are determined by solving a set of simultaneous equations that relate the counts in the two intervals to the initial concentrations of each gas. The coefficients in these equations are functions of the counting times and the decay constants of radon, thoron, and their progeny.[\[7\]](#)

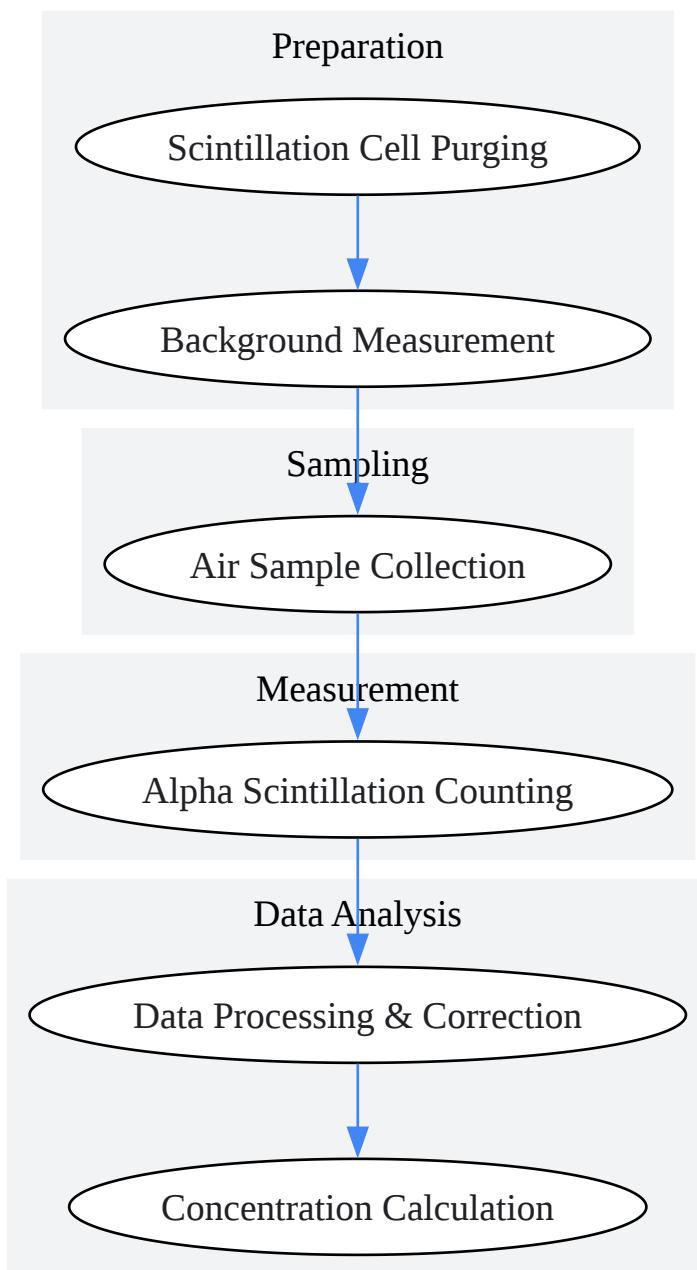
Simplified Principle: The first count includes contributions from both radon and thoron. The second count, after the decay of thoron, is primarily from radon. By quantifying the radon contribution in the second count, its contribution to the first count can be calculated and subtracted, leaving the net count from thoron.

Protocol 3: Airflow-Through Method for Continuous Monitoring

This method is suitable for continuous, real-time monitoring of thoron concentrations.

Objective: To continuously measure and record thoron concentration over an extended period.

Materials:


- Active scintillation cell with inlet and outlet ports
- Radon/thoron detector
- Low-flow air pump
- Flow meter
- Inlet filter and tubing
- Data acquisition system

Procedure:

- **System Setup:**
 - Connect the pump, flow meter, and inlet filter in series to the inlet of the scintillation cell.

- Connect the outlet of the scintillation cell to an exhaust or back to the sampling environment.
- Connect the scintillation cell to the detector and the data acquisition system.
- Background Measurement: Before introducing the sample air, purge the system with thoron-free air and measure the background count rate.
- Continuous Measurement:
 - Start the pump to draw air continuously through the scintillation cell at a constant, known flow rate.
 - The detector continuously records the counts, and the data acquisition system stores the data at regular intervals (e.g., every 10-30 minutes).
- Data Analysis and Correction:
 - The measured count rate is converted to thoron concentration using the system's calibration factor.
 - A significant challenge in this method is the accumulation of thoron progeny on the cell walls, which can lead to an overestimation of the thoron concentration.[\[1\]](#) A compartment model or other correction algorithms are often necessary to account for this progeny build-up effect.[\[1\]](#)

Experimental Workflow and Data Management

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow.

Data Presentation: Performance of Scintillation Cells

The selection of an appropriate scintillation cell depends on the specific application, required sensitivity, and environmental conditions. The following tables summarize key performance

characteristics of commonly used scintillation cells for thoron detection.

Table 1: Physical and Operational Characteristics of Common Scintillation Cells

Scintillation Cell Model	Type	Nominal Volume (mL)	Typical Application
Pylon Model 300A	Active (Lucas type)	270	Grab sampling, continuous monitoring
Pylon Model 110A	Active (Lucas type)	153	Grab sampling, continuous monitoring
Generic Lucas Cell (Large)	Active	~1000	High sensitivity applications
Generic Lucas Cell (Small)	Active	~150	General purpose

Note: Data compiled from manufacturer specifications and scientific literature.[\[3\]](#)[\[4\]](#)

Table 2: Performance Characteristics for Thoron Detection

Scintillation Cell Model	Lower Limit of Detection (Bq/m ³)	Typical Background (cpm)	Reported Uncertainty
Pylon Model 300A / Similar	~65 - 100	< 1	< 10% at high concentrations
Grab-Sample Method	~300 - 1000 (with radon)	< 1	~24% at 1000 Bq/m ³
Airflow-Through Method	< 100 (with radon)	~1	< 10% at > 1000 Bq/m ³

Note: Performance characteristics can vary depending on the specific detector, counting time, and presence of interfering radon. Data is indicative and sourced from various studies.[\[6\]](#)[\[7\]](#)

Calibration and Quality Control

Accurate thoron measurements necessitate proper calibration of the scintillation cell and detector system.

Calibration Protocol:

- Thoron Source: Utilize a NIST-traceable or certified thoron source with a known emanation rate.[\[8\]](#)[\[9\]](#)
- Calibration Chamber: Place the thoron source in a sealed chamber of known volume.
- Equilibrium: Allow the thoron concentration in the chamber to reach a stable level.
- Sampling and Measurement: Use the scintillation cell to sample the air from the chamber and perform measurements following one of the protocols described above.
- Calibration Factor Calculation: The calibration factor (CF) is calculated as the ratio of the net count rate (total counts minus background) to the known thoron concentration in the chamber.

$$CF = (R_s - R_b) / C_{known}$$

Where:

- CF = Calibration Factor (cpm per Bq/m³)
- R_s = Sample count rate (cpm)
- R_b = Background count rate (cpm)
- C_{known} = Known thoron concentration in the chamber (Bq/m³)

Quality Control:

- Regular Background Checks: Monitor the background count rate of the scintillation cells regularly to check for contamination.
- Cell Cleaning and Maintenance: After use, especially with high-concentration samples, purge the cells thoroughly with thoron-free air. If contamination is suspected, extended purging or

professional cleaning may be required.[5]

- Inter-comparison Exercises: Participate in inter-laboratory comparison exercises to validate measurement procedures and results.
- Record Keeping: Maintain detailed records of all measurements, calibrations, and maintenance activities.

Conclusion

Scintillation cell methods provide a robust and sensitive means for the detection of thoron. By understanding the underlying principles and adhering to detailed experimental protocols, researchers can obtain accurate and reliable data. Proper calibration, quality control, and consideration of factors such as progeny accumulation are essential for ensuring the validity of the measurement results. These application notes serve as a guide for implementing thoron detection using scintillation cells in a scientific and metrologically sound manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. An optimal measuring timetable for thoron measurements by using Lucas scintillation cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Industrial Radon Detectors | Pylon Electronics-Radon [pylonelectronics-radon.com]
- 4. pylonelectronics-radon.com [pylonelectronics-radon.com]
- 5. Scintillation Cell Contamination | Pylon Electronics-Radon [pylonelectronics-radon.com]
- 6. researchgate.net [researchgate.net]
- 7. finderschoice.com [finderschoice.com]
- 8. durridge.com [durridge.com]
- 9. Radon Sources | Pylon Electronics-Radon [pylonelectronics-radon.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Thoron Detection Using Scintillation Cell Methods]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213171#scintillation-cell-methods-for-thoron-detection\]](https://www.benchchem.com/product/b1213171#scintillation-cell-methods-for-thoron-detection)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com